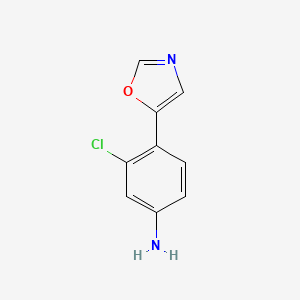
3-Chloro-4-(1,3-oxazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(1,3-oxazol-5-yl)aniline is a heterocyclic aromatic compound that features both a chloro-substituted aniline and an oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like ethanol .
化学反応の分析
Types of Reactions
3-Chloro-4-(1,3-oxazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted anilines .
科学的研究の応用
3-Chloro-4-(1,3-oxazol-5-yl)aniline has several scientific research applications:
作用機序
The mechanism of action of 3-Chloro-4-(1,3-oxazol-5-yl)aniline involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it forms a protective adsorption layer on the surface of mild steel, effectively inhibiting the corrosion rate . The compound’s efficacy is attributed to both physical and chemical adsorption mechanisms, as confirmed by Langmuir adsorption isotherm analysis .
類似化合物との比較
Similar Compounds
3-(1,3-oxazol-5-yl)aniline: This compound lacks the chloro group but shares the oxazole and aniline structure.
4-(1,3-oxazol-5-yl)aniline: Similar to 3-Chloro-4-(1,3-oxazol-5-yl)aniline but with the oxazole ring attached at a different position.
2-(1,3-oxazol-5-yl)aniline: Another structural isomer with the oxazole ring attached at the 2-position.
Uniqueness
This compound is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its efficacy as a corrosion inhibitor and potentially improve its bioactivity in pharmaceutical applications .
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
3-chloro-4-(1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H,11H2 |
InChIキー |
MBHSRHIIPVLVGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)Cl)C2=CN=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



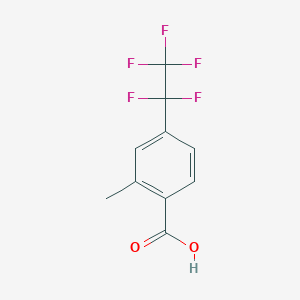
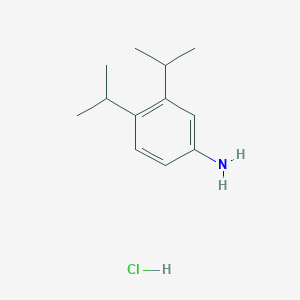
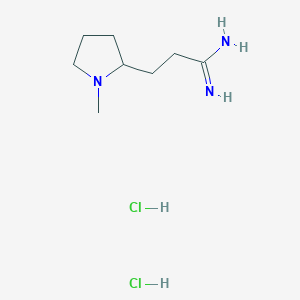
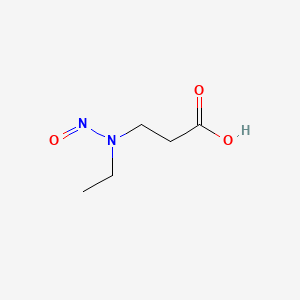
![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
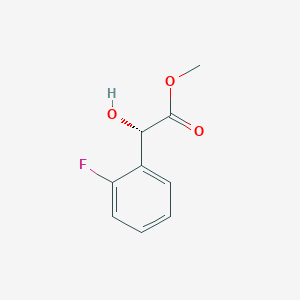
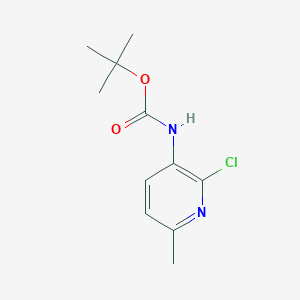
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)
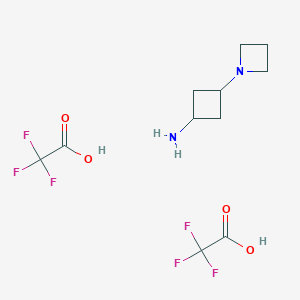
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)


